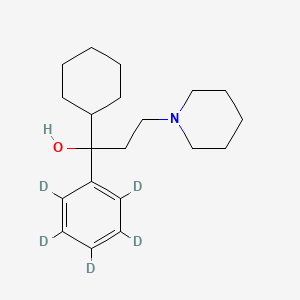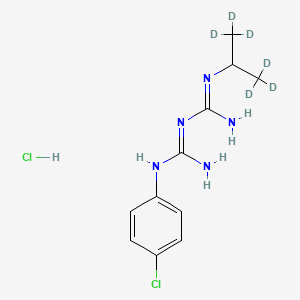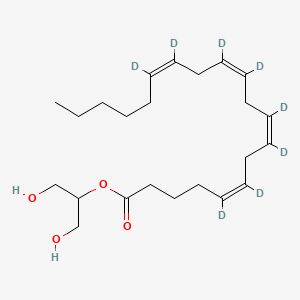
2-Arachidonoylglycerol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Arachidonoylglycerol-d8 is a deuterated analog of 2-arachidonoylglycerol, an endocannabinoid that acts as an endogenous agonist for cannabinoid receptors CB1 and CB2. This compound is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol. It is present at relatively high levels in the central nervous system and plays a significant role in cannabinoid neuromodulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-arachidonoylglycerol typically involves a two-step enzymatic process and chemical coupling. One method employs immobilized lipase from Mucor miehei to catalyze the protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran. The same enzyme is used to remove the protective groups in positions 1 and 3, yielding 2-arachidonoylglycerol without isomerization to 1-arachidonoylglycerol .
Industrial Production Methods
Industrial production of 2-arachidonoylglycerol can involve enzymatic alcoholysis in an organic medium. Solvent type and water activity significantly affect the yield of 2-monoacylglycerol, which is a precursor to 2-arachidonoylglycerol. Non-polar solvents accelerate acyl migration, while polar solvents inhibit it .
Analyse Des Réactions Chimiques
Types of Reactions
2-Arachidonoylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of 2-arachidonoylglycerol include phospholipase C and diacylglycerol lipase, which mediate its formation. The compound can also be synthesized from arachidonic acid-containing diacylglycerol .
Major Products Formed
The major products formed from the reactions of 2-arachidonoylglycerol include various metabolites that play roles in the endocannabinoid system. These metabolites are involved in neuromodulatory effects and other physiological processes .
Applications De Recherche Scientifique
2-Arachidonoylglycerol-d8 has numerous scientific research applications across various fields:
Chemistry: It is used to study the synthesis and behavior of endocannabinoids.
Mécanisme D'action
2-Arachidonoylglycerol-d8 exerts its effects by acting as a full agonist at both CB1 and CB2 cannabinoid receptors. It is synthesized on demand in postsynaptic membranes through the sequential action of phosphoinositide-specific phospholipase Cβ1 and diacylglycerol lipase α. This process contributes to retrograde signaling upon interaction with presynaptic CB1 receptors . The compound’s interactions with CB1 and CB2 receptors regulate various physiological processes, including memory, pain, anxiety, mood, stress, and neuroprotection .
Comparaison Avec Des Composés Similaires
2-Arachidonoylglycerol-d8 is similar to other endocannabinoids, such as anandamide (arachidonoylethanolamide). Both compounds are derived from arachidonic acid and play roles in the endocannabinoid system. they exhibit differences in terms of biochemical steps, receptor affinity, and breakdown pathways . Other similar compounds include 2-arachidonoyl-lysophospholipids, which are involved in alternative pathways of 2-arachidonoylglycerol synthesis .
Conclusion
This compound is a valuable compound for scientific research due to its role in the endocannabinoid system and its various applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a crucial tool for understanding and manipulating cannabinoid signaling pathways.
Propriétés
Formule moléculaire |
C23H38O4 |
|---|---|
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
Clé InChI |
RCRCTBLIHCHWDZ-FBFLGLDDSA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC(CO)CO)/[2H])/[2H])/[2H])/CCCCC |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


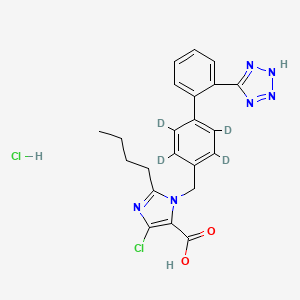
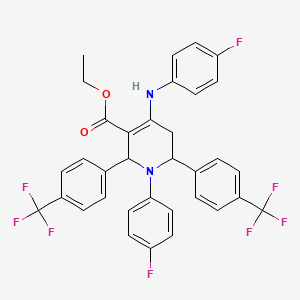
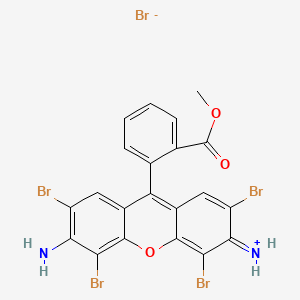
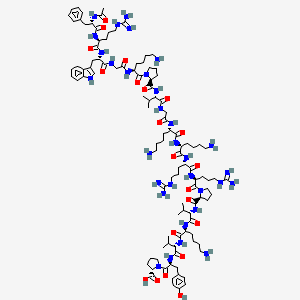

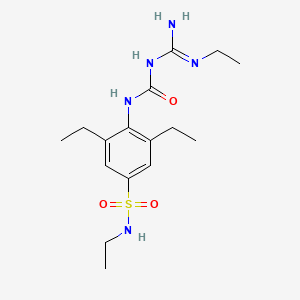

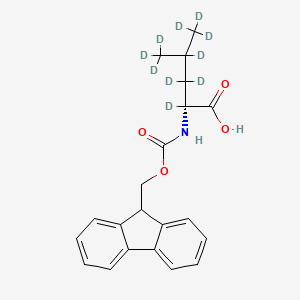
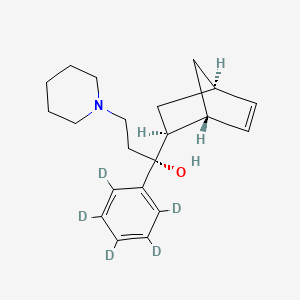
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
